molecular formula C9H10N2O3 B1432206 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 1713714-07-8

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1432206
CAS No.: 1713714-07-8
M. Wt: 194.19 g/mol
InChI Key: QIJIJAHRYVAAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrimidinone derivatives. This compound is characterized by the presence of a cyclopropyl group attached to a pyrimidinone ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the following steps:

    Formation of the pyrimidinone ring: This can be achieved through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
  • 2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetic acid
  • 2-(4-propyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Uniqueness

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8-3-7(6-1-2-6)10-5-11(8)4-9(13)14/h3,5-6H,1-2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJIJAHRYVAAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid
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2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid
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Reactant of Route 6
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2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid

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